Gossypin

Vue d'ensemble

Description

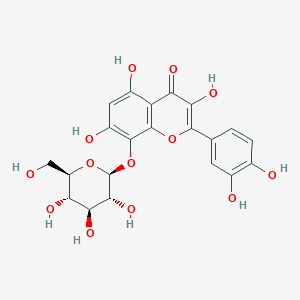

Le gossypin est un glucoside de flavonol, un type de flavonoïde, principalement présent dans les fleurs des plantes appartenant à la famille des Malvacées, telles que l'Hibiscus esculentus, le Gossypium indicum et l'Hibiscus vitifolius . Ce composé a suscité un intérêt considérable en raison de ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le gossypin peut être synthétisé par diverses réactions chimiques impliquant des précurseurs flavonoïdiques. Une méthode courante implique la glycosylation de la gossypétine, un flavonoïde apparenté, en utilisant du glucose en milieu acide . La réaction nécessite généralement un catalyseur, tel que l'acide chlorhydrique, et est effectuée à des températures élevées pour favoriser la formation de la liaison glycosidique.

Méthodes de production industrielle : La production industrielle du this compound implique souvent l'extraction à partir de sources naturelles, telles que les fleurs des espèces d'Hibiscus. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification par des techniques telles que la chromatographie liquide haute performance (CLHP) et la chromatographie d'échange d'ions . Ces méthodes garantissent l'obtention d'un this compound de haute pureté adapté aux applications pharmaceutiques et nutraceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Le gossypin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, il peut être oxydé pour former des quinones, qui sont des composés ayant des propriétés anticancéreuses potentielles . Les réactions de réduction peuvent convertir le this compound en son dihydroflavonol correspondant, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du flavonoïde.

Réactifs et conditions usuels : Les réactifs usuels utilisés dans les réactions du this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Ces réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques, pour garantir la formation du produit souhaité.

Produits principaux : Les produits principaux formés par les réactions du this compound comprennent divers dérivés ayant des activités pharmacologiques améliorées. Par exemple, l'oxydation du this compound peut produire des composés ayant des propriétés anticancéreuses améliorées, tandis que la glycosylation peut produire des dérivés ayant une solubilité dans l'eau et une biodisponibilité accrues .

Applications de la recherche scientifique

Chimie : En chimie, le this compound est utilisé comme composé modèle pour étudier la réactivité des flavonoïdes et de leurs dérivés. Sa structure unique permet aux chercheurs d'explorer différentes modifications chimiques et leurs effets sur l'activité biologique .

Biologie : En recherche biologique, le this compound est étudié pour son rôle dans les processus cellulaires, tels que l'apoptose et la régulation du cycle cellulaire. Des études ont montré que le this compound peut induire l'apoptose dans les cellules cancéreuses en inhibant les principales voies de signalisation .

Médecine : Les propriétés pharmacologiques du this compound en font un candidat prometteur pour le développement de médicaments. Il s'est avéré prometteur dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les troubles cardiovasculaires . Sa capacité à inhiber la voie d'activation du NF-κB est particulièrement remarquable, car cette voie est impliquée dans de nombreux processus inflammatoires et cancéreux .

Industrie : Dans le secteur industriel, le this compound est utilisé dans la formulation de nutraceutiques et de cosmétiques. Ses propriétés antioxydantes en font un ingrédient précieux dans les produits destinés à réduire le stress oxydatif et à promouvoir la santé de la peau .

Mécanisme d'action

Le this compound exerce ses effets par l'intermédiaire de multiples cibles et voies moléculaires. L'un des principaux mécanismes implique l'inhibition de la voie d'activation du NF-κB. En empêchant la phosphorylation et la dégradation de l'IκBα, le this compound inhibe la translocation du NF-κB vers le noyau, réduisant ainsi l'expression des gènes impliqués dans l'inflammation, la survie cellulaire et la prolifération. De plus, il a été démontré que le this compound inhibe l'activité de la kinase Aurora B et de la kinase ribosomique S6 p90 2, ce qui entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Chemistry: In chemistry, gossypin is used as a model compound to study the reactivity of flavonoids and their derivatives. Its unique structure allows researchers to explore different chemical modifications and their effects on biological activity .

Biology: In biological research, this compound is investigated for its role in cellular processes, such as apoptosis and cell cycle regulation. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways .

Medicine: this compound’s pharmacological properties make it a promising candidate for drug development. It has shown potential in treating various diseases, including cancer, inflammation, and cardiovascular disorders . Its ability to inhibit the NF-κB activation pathway is particularly noteworthy, as this pathway is involved in many inflammatory and cancerous processes .

Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and cosmetics. Its antioxidant properties make it a valuable ingredient in products aimed at reducing oxidative stress and promoting skin health .

Mécanisme D'action

Gossypin exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB activation pathway. By preventing the phosphorylation and degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of genes involved in inflammation, cell survival, and proliferation. Additionally, this compound has been shown to inhibit the activity of Aurora B kinase and p90 ribosomal S6 kinase 2, leading to cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Le gossypin est structurellement similaire à d'autres flavonoïdes, tels que la gossypétine et la quercétine. Il possède des propriétés uniques qui le distinguent de ces composés :

Gossypétine : La gossypétine est la forme aglycone du this compound, dépourvue du groupement glucose. Bien que les deux composés présentent des activités pharmacologiques similaires, la glycosylation du this compound améliore sa solubilité dans l'eau et sa biodisponibilité.

Quercétine : La quercétine est un autre flavonoïde dont les bienfaits pour la santé sont bien documentés. Par rapport à la quercétine, le this compound a montré des activités anti-inflammatoires et anticancéreuses supérieures dans certaines études. Cette différence est attribuée à la présence de groupes hydroxyle supplémentaires et du groupement glucose dans la structure du this compound.

Autres composés similaires : D'autres flavonoïdes, tels que le kaempférol et la myricétine, présentent des similitudes structurelles avec le this compound. La combinaison unique de motifs d'hydroxylation et de glycosylation du this compound contribue à son profil pharmacologique distinct.

Activité Biologique

Gossypin, a flavonoid derived from the plant Hibiscus vitifolius, has garnered significant attention in recent years due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, supported by various studies and case reports.

This compound is characterized as a flavonoid glycoside, primarily found in the Malvaceae family. Its structure allows it to exhibit a range of biological activities, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound demonstrates potent antioxidant properties. A study conducted on rats subjected to global cerebral ischemia revealed that this compound treatment significantly reduced lipid peroxidation and increased levels of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a dose-dependent manner. The results are summarized in Table 1 below:

| Parameter | Control Group | This compound Treated Group | Significance (p-value) |

|---|---|---|---|

| SOD Levels | Decreased | Increased | < 0.001 |

| CAT Levels | Decreased | Increased | < 0.001 |

| Lipid Peroxidation (TBARS) | Increased | Decreased | < 0.001 |

This study concluded that this compound's ability to scavenge free radicals contributes significantly to its neuroprotective effects against ischemic injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative stress induced by ischemia/reperfusion (I/R) injury. In the aforementioned study, this compound treatment resulted in a marked reduction of cerebral infarction area compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been observed to inhibit the release of inflammatory mediators, which may further contribute to its neuroprotective effects. The modulation of inflammatory pathways by this compound suggests its potential utility in treating conditions characterized by chronic inflammation .

Anti-Cancer Properties

Research indicates that this compound possesses anti-cancer activities. A study highlighted its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells. This effect is attributed to this compound's role in modulating signaling pathways associated with cell survival and death .

Table 2: Summary of Anti-Cancer Effects of this compound

| Cancer Type | Effect | Mechanism |

|---|---|---|

| HeLa Cells | Induced apoptosis | Modulation of apoptotic pathways |

| Breast Cancer Cells | Inhibited proliferation | Inhibition of cell cycle progression |

| Colon Cancer Cells | Reduced tumor growth | Induction of oxidative stress |

Case Studies

- Neuroprotection in Ischemic Rats : In a controlled experiment, rats treated with this compound showed significant improvements in cognitive functions post-ischemia compared to untreated controls, reinforcing its neuroprotective claims .

- Cancer Cell Line Studies : Various studies have demonstrated that this compound can reduce viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, indicating its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXVLUZMMDCNG-KKPQBLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215512 | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-78-8 | |

| Record name | Gossypin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: this compound inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: this compound triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: this compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].

Q2: How does this compound exhibit anti-inflammatory properties?

A2: this compound's anti-inflammatory action is linked to: * Suppression of NF-κB activation: this compound effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: this compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.

Q3: Does this compound offer protection against oxidative stress?

A3: Yes, this compound exhibits significant antioxidant activity through: * Direct scavenging of free radicals: this compound directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: this compound helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for this compound []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].

Q6: Are there any formulation strategies to enhance this compound's bioavailability?

A6: Research suggests that encapsulating this compound in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.

Q7: Does this compound interact with drug transporters?

A7: this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact this compound's absorption and distribution in the body.

Q8: What in vitro models have been used to study this compound's activity?

A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate this compound's anticancer, anti-inflammatory, and antioxidant properties.

Q9: What animal models have been employed to study this compound's efficacy?

A9: this compound's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess this compound's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate this compound's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess this compound's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate this compound's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.